molecular formula C18H15NO4S B403870 5-(4-Methoxybenzylidene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione

5-(4-Methoxybenzylidene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B403870
M. Wt: 341.4g/mol
InChI Key: IFPKFNXDPORYJT-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxybenzylidene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a benzylidene and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzylidene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-methoxybenzaldehyde with 3-(2-methoxyphenyl)-thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxybenzylidene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The methoxy groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidine derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as diabetes and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzylidene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Hydroxy-benzylidene)-3-(2-hydroxy-phenyl)-thiazolidine-2,4-dione: Similar structure but with hydroxy groups instead of methoxy groups.

    5-(4-Chloro-benzylidene)-3-(2-chloro-phenyl)-thiazolidine-2,4-dione: Similar structure but with chloro groups instead of methoxy groups.

Uniqueness

5-(4-Methoxybenzylidene)-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.

Properties

Molecular Formula

C18H15NO4S

Molecular Weight

341.4g/mol

IUPAC Name

(5Z)-3-(2-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H15NO4S/c1-22-13-9-7-12(8-10-13)11-16-17(20)19(18(21)24-16)14-5-3-4-6-15(14)23-2/h3-11H,1-2H3/b16-11-

InChI Key

IFPKFNXDPORYJT-WJDWOHSUSA-N

SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3OC

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=CC=C3OC

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3OC

Origin of Product

United States

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